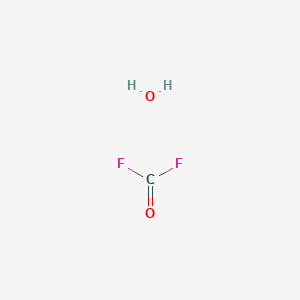
Carbonyl difluoride--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonyl difluoride–water (1/1) is a compound formed by the interaction of carbonyl difluoride (COF₂) with water. Carbonyl difluoride is a colorless, highly toxic gas with a pungent odor. It is a carbon oxohalide and is structurally similar to phosgene. The compound is known for its reactivity, especially with water, where it hydrolyzes to produce carbon dioxide and hydrogen fluoride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonyl difluoride can be synthesized through several methods:
Thermal Decomposition of Fluorinated Hydrocarbons: For example, the decomposition of tetrafluoromethane in the presence of water produces carbonyl difluoride and hydrogen fluoride.
Reaction of Phosgene with Hydrogen Fluoride: This method involves the reaction of phosgene (COCl₂) with hydrogen fluoride (HF) to produce carbonyl difluoride.
Fluorination of Carbon Monoxide: Using silver difluoride (AgF₂) as a fluorinating agent, carbon monoxide (CO) can be converted to carbonyl difluoride.
Industrial Production Methods
Industrial production of carbonyl difluoride typically involves the reaction of phosgene with hydrogen fluoride due to the availability of raw materials and the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Carbonyl difluoride undergoes several types of chemical reactions:
Hydrolysis: Reacts with water to produce carbon dioxide (CO₂) and hydrogen fluoride (HF).
Fluorination: Acts as a fluorinating agent, introducing fluorine into various organic molecules.
Nucleophilic Substitution: Can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Water: Hydrolyzes carbonyl difluoride to CO₂ and HF.
Silver Difluoride (AgF₂): Used in the fluorination of carbon monoxide to produce carbonyl difluoride.
Hydrogen Fluoride (HF): Reacts with phosgene to produce carbonyl difluoride.
Major Products
Carbon Dioxide (CO₂): Produced from the hydrolysis of carbonyl difluoride.
Hydrogen Fluoride (HF): Also produced from the hydrolysis of carbonyl difluoride.
Aplicaciones Científicas De Investigación
Carbonyl difluoride has several applications in scientific research:
Fluorinating Reagent: Used to introduce fluorine into organic molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Intermediate in Organic Synthesis: Serves as an intermediate in the synthesis of various fluorinated organic compounds.
Material Science: Utilized in the production of fluorinated polymers and other advanced materials.
Mecanismo De Acción
The primary mechanism of action of carbonyl difluoride involves its reactivity with nucleophiles. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the substitution of fluorine atoms. In the presence of water, carbonyl difluoride hydrolyzes to produce carbon dioxide and hydrogen fluoride . The hydrolysis reaction is as follows: [ \text{COF}_2 + \text{H}_2\text{O} \rightarrow \text{CO}_2 + 2\text{HF} ]
Comparación Con Compuestos Similares
Similar Compounds
Phosgene (COCl₂): Structurally similar to carbonyl difluoride but contains chlorine instead of fluorine.
Carbonyl Bromide (COBr₂): Another carbon oxohalide with bromine atoms.
Formyl Fluoride (HCOF): Contains a formyl group with a fluorine atom.
Uniqueness
Carbonyl difluoride is unique due to its high reactivity and ability to act as a fluorinating agent. Its hydrolysis to produce hydrogen fluoride is also a distinctive feature, making it valuable in various chemical processes .
Propiedades
Número CAS |
278182-20-0 |
|---|---|
Fórmula molecular |
CH2F2O2 |
Peso molecular |
84.022 g/mol |
Nombre IUPAC |
carbonyl difluoride;hydrate |
InChI |
InChI=1S/CF2O.H2O/c2-1(3)4;/h;1H2 |
Clave InChI |
QZBHDPVTAHIYBF-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


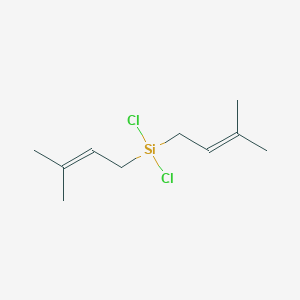
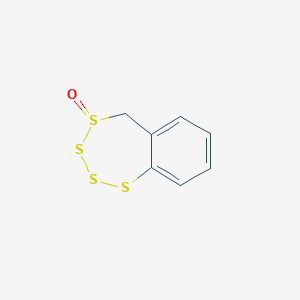
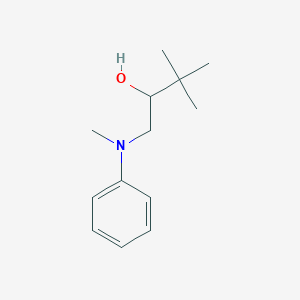
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
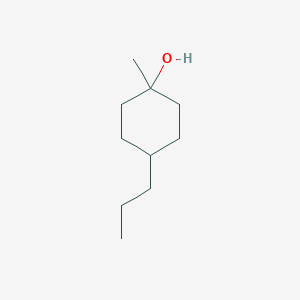
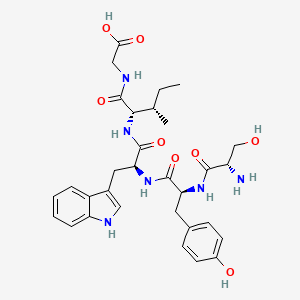
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
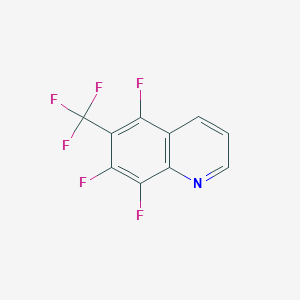
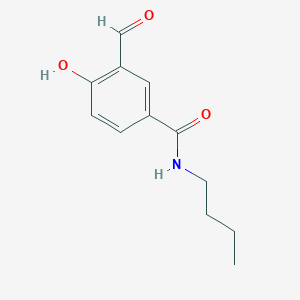

![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
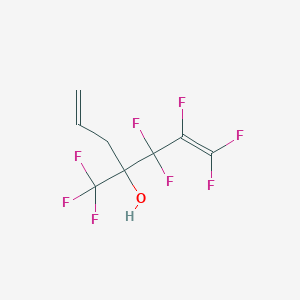
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
